N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
The compound N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidine derivative featuring a 6-oxo-1,6-dihydropyrimidin-5-yl core substituted with a thioether-linked 4-nitrophenyl group and a 3,4-dimethoxybenzamide moiety. Its structural complexity arises from the integration of electron-withdrawing (4-nitrophenyl) and electron-donating (3,4-dimethoxybenzamide) substituents, which may influence its physicochemical and biological properties.
Properties
CAS No. |
868228-02-8 |
|---|---|
Molecular Formula |
C21H20N6O7S |
Molecular Weight |
500.49 |
IUPAC Name |
N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H20N6O7S/c1-33-14-8-3-11(9-15(14)34-2)19(29)24-17-18(22)25-21(26-20(17)30)35-10-16(28)23-12-4-6-13(7-5-12)27(31)32/h3-9H,10H2,1-2H3,(H,23,28)(H,24,29)(H3,22,25,26,30) |
InChI Key |
WKCBHNJFXDUHHS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes a pyrimidine ring, a benzamide moiety, and a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 440.4 g/mol. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for medicinal applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrimidine Ring : Utilizing cyclization reactions.
- Substitution Reactions : Introducing the nitrophenyl and thio groups through electrophilic substitutions.
- Final Coupling : Combining the components to yield the final product.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanisms of action may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, inhibiting their activity and affecting cellular pathways.
- Antimicrobial Properties : Studies have shown its potential effectiveness against various bacterial strains.
Case Studies and Research Findings
- Antibacterial Activity :
- Antitubercular Activity :
- Structure-Activity Relationship (SAR) :
Comparative Analysis of Similar Compounds
To better understand the unique aspects of N-(4-amino...), a comparison with structurally related compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-amino-2-(4-nitrophenyl)thio)-6-oxo-pyrimidin | Similar pyrimidine core | Different substituents on the phenyl group |
| 2-Amino–3-benzyl–6–(benzylthio)pyrimidin–4(3H)–one | Shares thiopyrimidine structure | Exhibits significant toxicity in studies |
| N-{[1-Benzyl–4-(benzylthio)-6–oxo–1,6-dihydropyrimidin–2–yl]carbamothioyl}benzamide | Related pyrimidine benzamide derivative | Notable for toxicity effects observed in animal studies |
This table highlights how variations in substituents can lead to differing biological activities while maintaining a common structural framework within the pyrimidine class.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions that can yield different derivatives useful in further research.
Biology
Research indicates that N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exhibits antifungal and antibacterial properties. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
Medicine
The compound is under investigation for its potential therapeutic effects , particularly in oncology. Preliminary studies suggest it may possess anticancer activity , potentially through mechanisms such as apoptosis induction in cancer cells and inhibition of specific kinases involved in tumor growth.
Case Study 1: Anticancer Activity
In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity against these cells while sparing normal cells. The mechanism appears to involve apoptosis induction through modulation of cell survival pathways.
Case Study 2: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrimidine Derivatives
The target compound shares key structural motifs with several pyrimidine-based molecules documented in the evidence:
Key Observations:
Core Modifications: The 6-oxo-1,6-dihydropyrimidin-5-yl core is analogous to 2-thioxo-tetrahydropyrimidines in , where thio groups enhance stability and binding affinity . Replacement of the thioether with a sulfonamide group (e.g., in ’s 3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide) alters solubility and target specificity, as sulfonamides often improve membrane permeability .
Substituent Effects: The 4-nitrophenyl group (electron-withdrawing) contrasts with 3,4-dimethoxybenzamide (electron-donating), creating a polarized electronic environment that may influence reactivity or receptor interactions. Similar nitrophenyl-substituted pyrimidines in exhibit enhanced antibacterial activity compared to methoxy variants . Thioether vs. Thioester: The thioethyl linkage in the target compound differs from thioester-containing analogs (e.g., ’s N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide), where the hydroxyamino group may confer chelation properties .
Synthetic Feasibility: Synthesis of the target compound likely parallels methods in , such as cyclocondensation of aldehydes, ketones, and thioureas in polar solvents (acetic acid/n-butanol). However, the inclusion of a 3,4-dimethoxybenzamide group may necessitate additional protection/deprotection steps .
Pharmacokinetic and Physicochemical Properties
While experimental data for the target compound are absent, comparisons with analogs suggest:
- Solubility: The 3,4-dimethoxybenzamide moiety may improve aqueous solubility relative to purely aromatic substituents (e.g., ’s fluorophenyl-chromenone derivatives) .
- Melting Points : Pyrimidine derivatives with nitro groups (e.g., ’s N-(4-nitrophenyl)-3-oxobutanamide ) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas methoxy-substituted analogs may have lower melting points .
Data Tables for Structural and Functional Comparison
Table 1: Structural Comparison of Pyrimidine Derivatives
Table 2: Substituent Impact on Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this pyrimidinone-based benzamide derivative?
- Methodological Answer : Utilize coupling agents like HBTU or HATU with DIPEA in polar aprotic solvents (e.g., DMF) to facilitate amide bond formation. For thioether linkages, employ sulfur nucleophiles under controlled pH (e.g., potassium carbonate in acetonitrile). Reaction optimization via Design of Experiments (DoE) can systematically evaluate variables like temperature, stoichiometry, and solvent ratios .
- Key Data : In similar pyrimidinedione derivatives, HBTU-mediated couplings achieved 90–96% purity via HPLC .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with ¹H/¹³C NMR to verify substituent positions. For example, the pyrimidinone carbonyl (C=O) typically resonates at δ 165–175 ppm in ¹³C NMR, while the 3,4-dimethoxybenzamide protons appear as singlet signals in ¹H NMR .
- Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region.
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., NADH-coupled reactions). The 4-nitrophenyl group may act as a chromophore, enabling UV-vis monitoring of enzymatic inhibition .
- Data Interpretation : Compare IC₅₀ values with structurally related compounds (e.g., ’s 3-chlorophenyl analog) to infer pharmacophore contributions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Synthesize analogs with modifications to the pyrimidinone core (e.g., replacing the 6-oxo group with a thioether) or benzamide substituents (e.g., varying methoxy positions). Test against off-target enzymes to assess selectivity. For example, replacing the 4-nitrophenyl group with a 4-fluorophenyl moiety () reduced steric hindrance in a related kinase inhibitor .
- Data Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with the pyrimidinone carbonyl) .
Q. What computational strategies can predict metabolic stability of this compound?
- Methodological Answer : Apply in silico tools like SwissADME to calculate lipophilicity (LogP) and metabolic sites. The 3,4-dimethoxy groups may enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Compare with trifluoromethyl-containing analogs (), which show prolonged half-lives due to electron-withdrawing effects .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH).
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Investigate assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or protonation states. For instance, the 4-nitrophenyl group’s solubility in DMSO vs. aqueous buffers can affect apparent activity .
- Case Study : In , compound purity (90–96%) directly correlated with bioactivity; impurities ≥5% (e.g., unreacted intermediates) may yield false negatives .
Experimental Design & Data Analysis
Q. What statistical approaches are optimal for optimizing multi-step syntheses?
- Methodological Answer : Implement response surface methodology (RSM) via DoE to model interactions between variables (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) reduced reaction steps in a pyrimidinone synthesis from 5 to 3 while maintaining >90% yield .
Q. How to analyze conflicting cytotoxicity data in cell-based assays?
- Methodological Answer : Perform dose-response curves across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects. Use flow cytometry to distinguish apoptosis from necrosis. For example, a related thiazole derivative ( ) showed selective cytotoxicity in HeLa cells but not HEK293, attributed to differential expression of target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
